Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate

Physicochemical profiling Drug-likeness Oxazole-4-carboxylate scaffold

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate (CAS 919121-17-8; molecular formula C₁₇H₁₈N₂O₄; molecular weight 314.34 g/mol) belongs to the phenyl-oxazole-4-carboxylate ester class, featuring a 2-oxopiperidin-1-yl substituent at the para-position of the 2-phenyl ring. This structural architecture places the compound within a pharmacophore space associated with phosphodiesterase 4 (PDE4) inhibition, as disclosed in the Otsuka Pharmaceutical patent family (e.g., Indian Patent 264717 and related filings) which describes oxazole compounds bearing aryl and nitrogen-containing heterocyclic substituents with specific PDE4 inhibitory action.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
CAS No. 919121-17-8
Cat. No. B12636407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate
CAS919121-17-8
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N3CCCCC3=O
InChIInChI=1S/C17H18N2O4/c1-2-22-17(21)14-11-23-16(18-14)12-6-8-13(9-7-12)19-10-4-3-5-15(19)20/h6-9,11H,2-5,10H2,1H3
InChIKeyDZXMDNQVUXMZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate (CAS 919121-17-8): Structural Classification and Core Characteristics for Scientific Procurement


Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate (CAS 919121-17-8; molecular formula C₁₇H₁₈N₂O₄; molecular weight 314.34 g/mol) belongs to the phenyl-oxazole-4-carboxylate ester class, featuring a 2-oxopiperidin-1-yl substituent at the para-position of the 2-phenyl ring . This structural architecture places the compound within a pharmacophore space associated with phosphodiesterase 4 (PDE4) inhibition, as disclosed in the Otsuka Pharmaceutical patent family (e.g., Indian Patent 264717 and related filings) which describes oxazole compounds bearing aryl and nitrogen-containing heterocyclic substituents with specific PDE4 inhibitory action [1]. The compound carries the DTXSID80844287 identifier in the EPA DSSTox database and is listed by multiple chemical suppliers for research use .

Why In-Class Oxazole-4-Carboxylate Analogs Cannot Be Simply Substituted for Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate


Within the oxazole-4-carboxylate chemical space, subtle variations in the phenyl substituent at the oxazole 2-position and the nature of the heterocyclic appendage profoundly alter both the biochemical target engagement profile and the physicochemical property envelope. The 2-oxopiperidin-1-yl moiety in the target compound distinguishes it from analogs bearing unsubstituted piperidine (e.g., ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate, CAS not applicable to this comparison) or 4-aminophenyl substituents (e.g., ethyl 2-(4-aminophenyl)oxazole-4-carboxylate, CAS 391248-21-8), each of which presents different hydrogen-bond donor/acceptor capacities, lipophilicity, and metabolic liability [1]. The Otsuka PDE4 inhibitor patent family explicitly demonstrates that specific substituent patterns on the oxazole scaffold—including the identity of the aryl group R₁ and the nitrogen-containing heterocyclic group R₂—produce differential PDE4 inhibitory potency and selectivity, with certain substitution patterns conferring reduced emetic side effects relative to earlier PDE4 inhibitors such as rolipram [2]. Generic substitution without empirical verification of the precise substituent architecture therefore carries material risk of altered target affinity, selectivity, and downstream biological readout.

Quantitative Differentiation Evidence for Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate Relative to Structural Analogs


Physicochemical Property Differentiation: Predicted logP, Hydrogen-Bonding, and Topological Polar Surface Area vs. Piperidin-4-yl and 4-Aminophenyl Analogs

Computational physicochemical comparison reveals meaningful differentiation between the target compound and its closest structural analogs. The 2-oxopiperidin-1-yl substituent introduces a carbonyl oxygen that simultaneously increases topological polar surface area (TPSA) while moderating logP relative to the fully reduced piperidin-4-yl analog. In silico predictions indicate a TPSA of approximately 72–76 Ų for the target compound, versus approximately 55–60 Ų for ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate (the reduced analog lacking the oxo group), representing a ~30% increase in polar surface area that predicts altered membrane permeability and oral bioavailability [1]. The predicted logP for the target compound falls in the 2.0–2.5 range, whereas the 4-aminophenyl analog (CAS 391248-21-8) exhibits a lower predicted logP of approximately 1.5–1.8 [1]. These differences are sufficient to alter blood-brain barrier penetration probability and CYP450 metabolic liability profiles, which are critical considerations for PDE4-targeted programs where central vs. peripheral selectivity determines therapeutic window [2].

Physicochemical profiling Drug-likeness Oxazole-4-carboxylate scaffold

Synthetic Accessibility and Intermediate Utility: Differentiated Ester Hydrolysis Reactivity vs. Carboxamide Analogs for Downstream Derivatization

The ethyl ester at the oxazole 4-position provides a chemically addressable handle for hydrolysis to the corresponding carboxylic acid, a transformation that is not equivalently accessible in oxazole-4-carboxamide analogs such as 5-methyl-N-4-(2-oxopiperidin-1-yl)phenyl-1,2-oxazole-4-carboxamide (CAS 1428378-61-3). The ester-to-acid conversion enables late-stage functionalization for prodrug strategies or conjugation chemistry. The Otsuka patent family describes oxazole-4-carboxylic acid derivatives as key intermediates, with the carboxylic acid form enabling salt formation that can modulate solubility and bioavailability [1]. The target compound's ethyl ester therefore occupies a distinct position in the synthetic value chain: it serves as a storable, characterizable intermediate that can be hydrolyzed on demand, whereas the corresponding carboxamide analogs lack this reversible derivatization capability [2].

Synthetic chemistry Intermediate utility Carboxylic acid prodrug

PDE4 Inhibitory Pharmacophore Alignment: Structural Determinants Differentiating Target Engagement Potential from Non-Oxo Piperidine and 4-Methoxy Analogs

Structure-activity relationship (SAR) analysis of the oxazole-based PDE4 inhibitor series, as disclosed in the Otsuka patent (Indian Patent 264717) and supported by independent medicinal chemistry literature on oxazole PDE4 pharmacophores, identifies the 2-oxopiperidin-1-yl phenyl substituent as a critical determinant of PDE4 binding affinity [1]. The carbonyl oxygen of the 2-oxopiperidin-1-yl group can act as a hydrogen-bond acceptor, potentially engaging the conserved glutamine residue in the PDE4 catalytic pocket—an interaction that is absent in analogs bearing a fully reduced piperidine ring (lacking the carbonyl) or a methoxy-substituted phenyl ring (e.g., N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide). In the broader oxazole PDE4 inhibitor literature, compounds with the 4-carboxamide/4-carboxylate motif and optimized heterocyclic substituents have achieved picomolar IC₅₀ values [2]. While direct PDE4 IC₅₀ data for the target compound has not been publicly disclosed, the class-level pharmacophore inference places it in a differentiated position relative to analogs lacking the precise 2-oxopiperidin-1-yl/oxazole-4-carboxylate combination.

PDE4 inhibition Pharmacophore modeling Structure-activity relationship

Optimal Scientific Procurement and Application Scenarios for Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate


PDE4 Inhibitor Lead Optimization: Probing the 2-Oxopiperidin-1-yl Phenyl SAR Vector

Research groups pursuing PDE4 inhibitor lead optimization—particularly those targeting atopic dermatitis, COPD, or other inflammatory indications where topical or transdermal PDE4 inhibition is therapeutically relevant—should procure this compound to interrogate the specific contribution of the 2-oxopiperidin-1-yl substituent to PDE4 affinity, subtype selectivity (PDE4B vs. PDE4D), and cellular cAMP elevation. The Otsuka patent family explicitly claims oxazole compounds with this substitution pattern for PDE4-mediated diseases, noting that certain substitution patterns confer reduced systemic side effects via low blood penetration upon transdermal administration [1]. Comparative evaluation against the reduced piperidine analog and the 4-aminophenyl analog in head-to-head PDE4 enzymatic and cellular assays would directly quantify the value of the 2-oxo functionality.

Carboxylic Acid Prodrug Synthesis: Ester Hydrolysis for Late-Stage Functionalization

The ethyl ester moiety at the oxazole 4-position provides a chemically tractable handle for hydrolysis to the free carboxylic acid, which can then be elaborated into amide prodrugs, salt forms, or conjugated to targeting moieties. This synthetic pathway is documented in the Otsuka patent's description of oxazole-4-carboxylic acid derivatives as key intermediates [1]. Medicinal chemistry teams requiring a storable, well-characterized ester intermediate that can be converted to the acid on demand—for salt screening or prodrug design—should preferentially procure this compound over the corresponding carboxamide analogs (e.g., CAS 1428378-61-3) which lack this hydrolytic lability.

Physicochemical Property Benchmarking Within Oxazole-4-Carboxylate Chemical Space

Computational chemistry and DMPK groups conducting systematic physicochemical profiling of oxazole-4-carboxylate chemical space can use this compound as a reference point for the 2-oxopiperidin-1-yl substitution pattern. Experimental determination of logD (pH 7.4), kinetic solubility, and parallel artificial membrane permeability assay (PAMPA) values for this compound, benchmarked against the piperidin-4-yl and 4-aminophenyl analogs, would generate a quantitative substituent effect map that informs future design cycles. The predicted TPSA and logP differences described in Section 3 establish the rationale for this comparative profiling exercise [2].

Chemical Library Enumeration and Scaffold-Hopping in PDE4-Targeted Screening Collections

Institutions maintaining PDE4-focused screening libraries should include this compound to ensure coverage of the 2-oxopiperidin-1-yl phenyl/oxazole-4-carboxylate scaffold combination, which is structurally distinct from the more common oxazole-4-carboxamide chemotype represented in earlier PDE4 inhibitor series. The Merck oxazole PDE4 inhibitor program established that the oxazole core with 4-carboxamide and 5-aminomethyl substitution constitutes a privileged PDE4 pharmacophore [1]; the target compound's 4-carboxylate ester and non-aminated oxazole substitution pattern represents an underexplored region of this chemical space with potential for novel intellectual property generation.

Quote Request

Request a Quote for Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.